molecular formula C14H14N2O2 B113204 4-amino-N-(4-methoxyphenyl)benzamide CAS No. 891-35-0

4-amino-N-(4-methoxyphenyl)benzamide

Cat. No. B113204
CAS RN: 891-35-0
M. Wt: 242.27 g/mol
InChI Key: JJKVMNNUINFIRK-UHFFFAOYSA-N
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Description

4-Amino-N-(4-methoxyphenyl)benzamide is a chemical compound with the CAS Number: 891-35-0. It has a molecular weight of 242.28 .


Molecular Structure Analysis

The molecular formula of 4-amino-N-(4-methoxyphenyl)benzamide is C14H14N2O2 . The InChI code is 1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

4-Amino-N-(4-methoxyphenyl)benzamide has a molecular weight of 242.28 .

Scientific Research Applications

Antioxidant Activity

4-amino-N-(4-methoxyphenyl)benzamide derivatives have been studied for their potential antioxidant activities. One study focused on the electrochemical oxidation of these derivatives, revealing their ability to act as powerful antioxidants by scavenging free radicals. The electrochemical behavior of these compounds, including their oxidation potentials, was investigated, highlighting their significance in understanding the radical scavenging activity of antioxidants (Jovanović et al., 2020).

Neurological Applications

In the realm of neurology, 4-amino-N-(4-methoxyphenyl)benzamide derivatives have been utilized in molecular imaging for studying brain receptors in Alzheimer's disease patients. A specific derivative was employed as a selective serotonin 1A receptor imaging probe in positron emission tomography (PET) studies. This research provided insights into the receptor densities in the brains of Alzheimer's disease patients, helping to understand the progression of the disease and its symptoms (Kepe et al., 2006).

Gastrointestinal Applications

The gastroprokinetic activity of certain 4-amino-N-(4-methoxyphenyl)benzamide derivatives has been explored, with findings indicating that these compounds can enhance gastric emptying and improve gastrointestinal motility. This research has implications for the development of treatments for gastrointestinal disorders (Kalo et al., 1995).

Anticonvulsant Properties

Research into the anticonvulsant activity of 4-amino-N-(4-methoxyphenyl)benzamide derivatives has demonstrated their potential in treating seizures. These compounds were found to be effective in certain seizure models, offering a new avenue for the development of anticonvulsant medications (Lambert et al., 1995).

Molecular Structure and Pharmacological Properties

The molecular structure and pharmacological properties of various 4-amino-N-(4-methoxyphenyl)benzamide derivatives have been extensively studied. These studies include the preparation and characterization of crystalline forms, elucidating their molecular geometry, vibrational frequencies, and thermodynamic properties. Such research is crucial for understanding the physical and chemical behaviors of these compounds, which in turn aids in their application in medicinal chemistry (Yanagi et al., 2000).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 4-amino-N-(4-methoxyphenyl)benzamide can be found on the product link .

properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKVMNNUINFIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355066
Record name 4-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-methoxyphenyl)benzamide

CAS RN

891-35-0
Record name 4-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YK Yee, AL Tebbe, JH Linebarger… - Journal of medicinal …, 2000 - ACS Publications
Reversal of the A-ring amide link in 1,2-dibenzamidobenzene 1 (fXa K ass = 0.81 × 10 6 L/mol) led to a series of human factor Xa (hfXa) inhibitors based on N 2 -aroylanthranilamide 4. …
Number of citations: 78 pubs.acs.org
Y Xu, H Wu, L Huang, B Zhai, X Li, S Xu, X Wu… - European Journal of …, 2022 - Elsevier
Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors are the first and most successful drugs designed to exploit the concept of synthetic lethality (SL) between PARP-1 and BRCA1/2, …
Number of citations: 7 www.sciencedirect.com

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